
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea, also known as Diuron, is a herbicide that is widely used in agriculture and horticulture. It was first introduced in the 1950s and has since become one of the most popular herbicides in the world due to its effectiveness in controlling a wide range of weeds.
Wirkmechanismus
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea works by inhibiting photosynthesis in plants. It does this by blocking the electron transport chain in the chloroplasts, which prevents the production of ATP and NADPH. This ultimately leads to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on plants. It has been found to inhibit the activity of photosystem II, which is responsible for the production of oxygen during photosynthesis. It has also been found to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea is widely used in laboratory experiments due to its effectiveness in controlling weeds. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound can be toxic to some plant species and care should be taken when using it in experiments.
Zukünftige Richtungen
There are several areas of research that could be explored in the future with regards to N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea. These include:
1. Developing new formulations of this compound that are more effective in controlling weeds.
2. Studying the long-term effects of this compound on soil health and microbial communities.
3. Investigating the potential use of this compound in the development of new herbicides.
4. Studying the effects of this compound on non-target organisms, such as insects and birds.
5. Investigating the potential use of this compound in the treatment of certain diseases, such as cancer.
Conclusion:
In conclusion, this compound is a widely used herbicide that has been extensively studied for its effectiveness in controlling weeds. It works by inhibiting photosynthesis in plants and has a number of biochemical and physiological effects. While it is relatively inexpensive and easy to obtain, care should be taken when using it in laboratory experiments due to its potential toxicity to some plant species. There are several areas of research that could be explored in the future with regards to this compound, including the development of new formulations and the investigation of its potential use in the treatment of certain diseases.
Synthesemethoden
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea can be synthesized through the reaction of 2,5-dichloroaniline with 6-methyl-2-pyridinecarboxylic acid, followed by the addition of phosgene and subsequent hydrolysis. This process results in the formation of this compound with a purity of over 95%.
Wissenschaftliche Forschungsanwendungen
N-(2,5-dichlorophenyl)-N'-(6-methyl-2-pyridinyl)urea has been extensively studied for its herbicidal properties and has been found to be effective in controlling a wide range of weeds, including broadleaf weeds, grasses, and sedges. It has also been found to be effective in controlling weeds in a variety of crops, including cotton, sugarcane, and citrus.
Eigenschaften
IUPAC Name |
1-(2,5-dichlorophenyl)-3-(6-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-12(16-8)18-13(19)17-11-7-9(14)5-6-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBCMUMCVYCUHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclohexyl-7-(2-hydroxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5335596.png)
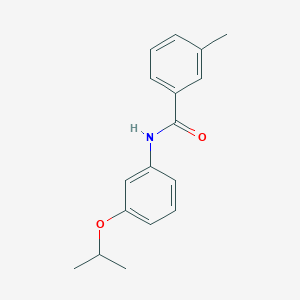

![1-(2-furoyl)-4-[3-(trifluoromethyl)benzyl]piperazine](/img/structure/B5335631.png)
![N-(2-{[(4-methyl-1H-imidazol-5-yl)methyl]thio}ethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5335639.png)
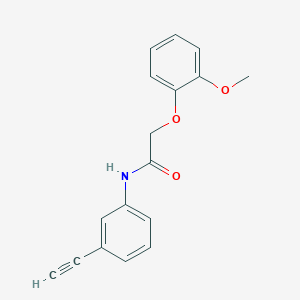
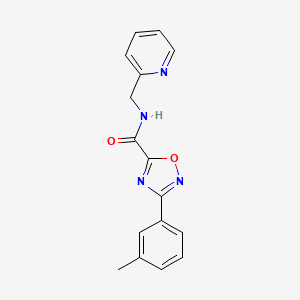
![N-(2,4-difluorophenyl)-2-[2-(4-morpholinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5335657.png)
![2-[(6-methyl-2-pyridinyl)methyl]-4-phenyl-5-(3-piperidinyl)-2,4-dihydro-3H-1,2,4-triazol-3-one dihydrochloride](/img/structure/B5335661.png)
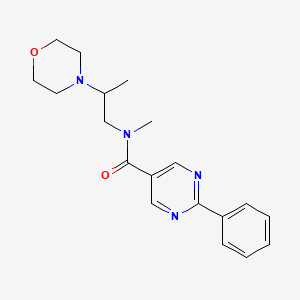
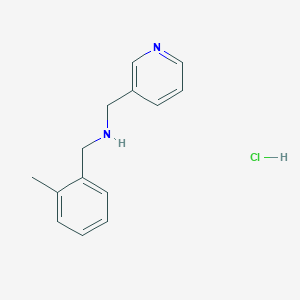
![5-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}carbonyl)-N-isopropyl-2-pyrimidinamine](/img/structure/B5335700.png)

![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B5335712.png)
